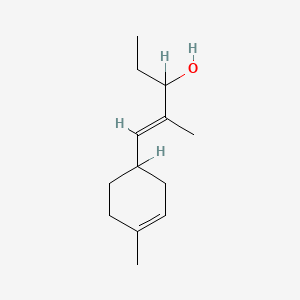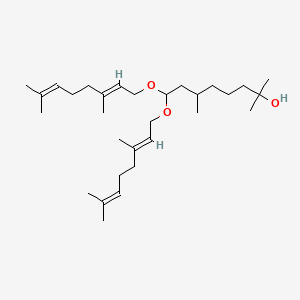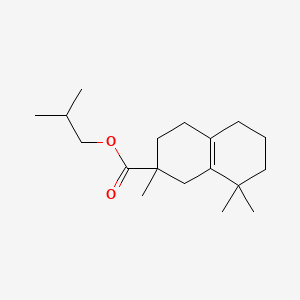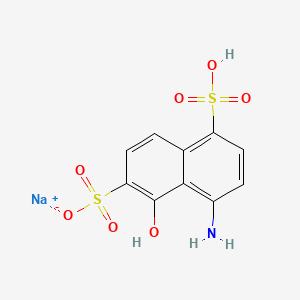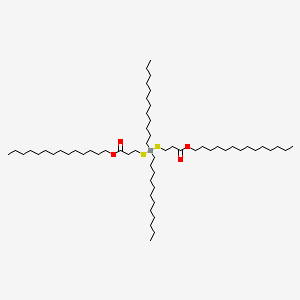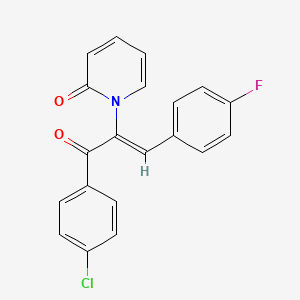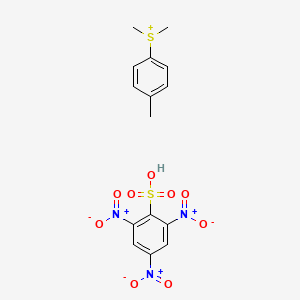
N-(2-(4,5-Dihydro-2-nonadecyl-1H-imidazol-1-yl)ethyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4,5-Dihydro-2-nonadecyl-1H-imidazol-1-yl)ethyl)ethylenediamine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-Dihydro-2-nonadecyl-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves the reaction of 4,5-dihydro-2-nonadecyl-1H-imidazole with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4,5-Dihydro-2-nonadecyl-1H-imidazol-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the nonadecyl chain.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole ring or the ethylenediamine moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the imidazole ring or the ethylenediamine moiety.
Wissenschaftliche Forschungsanwendungen
N-(2-(4,5-Dihydro-2-nonadecyl-1H-imidazol-1-yl)ethyl)ethylenediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials with specific properties, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of N-(2-(4,5-Dihydro-2-nonadecyl-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-(4,5-Dihydro-2-nonadecyl-1H-imidazol-1-yl)ethyl)ethylenediamine include other imidazole derivatives with different alkyl chains or functional groups. Examples include:
- N-(2-(4,5-Dihydro-2-decyl-1H-imidazol-1-yl)ethyl)ethylenediamine
- N-(2-(4,5-Dihydro-2-dodecyl-1H-imidazol-1-yl)ethyl)ethylenediamine
Uniqueness
The uniqueness of this compound lies in its long nonadecyl chain, which imparts specific properties such as increased hydrophobicity and potential for self-assembly. These properties make it suitable for applications in materials science and drug delivery systems, where such characteristics are desirable.
Eigenschaften
CAS-Nummer |
94022-27-2 |
|---|---|
Molekularformel |
C26H54N4 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
N'-[2-(2-nonadecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C26H54N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-29-23-25-30(26)24-22-28-21-20-27/h28H,2-25,27H2,1H3 |
InChI-Schlüssel |
XYKKUHABBPVOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC1=NCCN1CCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


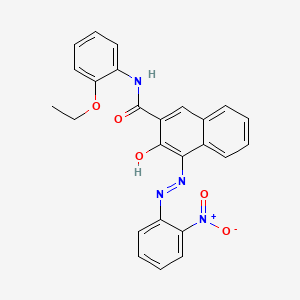
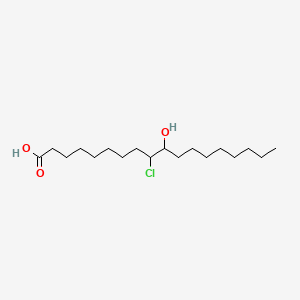
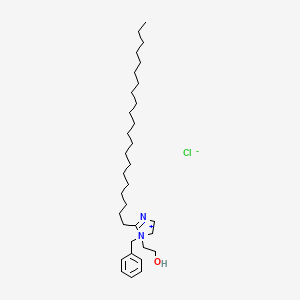
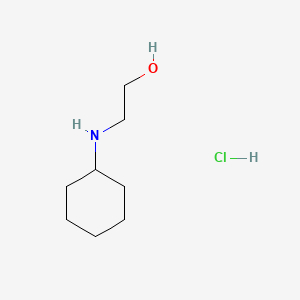
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
